2-({[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-3-(2-phenylethyl)quinazolin-4(3H)-one
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Overview
Description
2-({[5-(5-METHYLFURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core, a phenylethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(5-METHYLFURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Attachment of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Formation of the quinazolinone core: This involves the cyclization of an anthranilic acid derivative with an appropriate aldehyde or ketone.
Final coupling: The final step involves coupling the oxadiazole-furan intermediate with the quinazolinone core under basic or acidic conditions, depending on the specific reagents used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the oxadiazole ring can yield amine derivatives.
Scientific Research Applications
2-({[5-(5-METHYLFURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
DNA Binding: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, such as topoisomerases, thereby preventing cancer cell growth.
Signal Transduction Pathways: The compound may interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-({[5-(5-METHYLFURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE
- 5-Methyl-2-furanmethanol
- 2-Ethyl-5-methylfuran
Uniqueness
What sets 2-({[5-(5-METHYLFURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]METHYL}SULFANYL)-3-(2-PHENYLETHYL)-3,4-DIHYDROQUINAZOLIN-4-ONE apart is its combination of a quinazolinone core with a furan ring and an oxadiazole moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H20N4O3S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-[[5-(5-methylfuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one |
InChI |
InChI=1S/C24H20N4O3S/c1-16-11-12-20(30-16)22-27-26-21(31-22)15-32-24-25-19-10-6-5-9-18(19)23(29)28(24)14-13-17-7-3-2-4-8-17/h2-12H,13-15H2,1H3 |
InChI Key |
ZTENFMYMRPQBRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2=NN=C(O2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 |
Origin of Product |
United States |
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